Lipophilicity (LogP) Comparison with Clinical PARP Inhibitor 4-Iodo-3-nitrobenzamide
N-(3-Chlorophenyl)-3-nitrobenzamide exhibits a significantly higher lipophilicity (LogP 4.1) compared to the well-known PARP inhibitor 4-iodo-3-nitrobenzamide (Iniparib), which has a LogP of 1.3 [1]. This 2.8-unit difference in LogP corresponds to an approximately 630-fold increase in predicted octanol-water partition coefficient, indicating superior membrane permeability potential. This makes the compound a valuable tool for probing the role of lipophilicity in PARP inhibitor efficacy and pharmacokinetics.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.1 (calculated/predicted) |
| Comparator Or Baseline | 4-iodo-3-nitrobenzamide (Iniparib); LogP = 1.3 |
| Quantified Difference | 2.8 log units higher for the target compound |
| Conditions | Predicted LogP values; calculated by ACD/Labs Percepta Platform and other computational methods |
Why This Matters
This quantified difference in lipophilicity directly influences membrane permeability and bioavailability, making the target compound a preferred starting point for optimizing drug-like properties in medicinal chemistry programs.
- [1] Drug Information Database. (n.d.). 4-iodo-3-nitrobenzamide (Iniparib). Retrieved from https://ttd.idrblab.cn View Source
